![molecular formula C19H21N3O4S B2387053 N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 921916-61-2](/img/structure/B2387053.png)
N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
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Description
N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Characterization
Research efforts have been dedicated to developing synthetic methods for tetrahydroquinoline derivatives, which are of interest due to their potential pharmacological activities. For example, a study by Zaki, Radwan, and El-Dean (2017) introduced a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were further modified to produce various heterocyclic rings. These synthetic approaches are crucial for the exploration of new compounds with potential biological activities (Zaki, Radwan, & El-Dean, 2017).
Organocatalytic Reactions
The organocatalytic enantioselective Pictet-Spengler reactions have been utilized to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, a process pivotal for creating natural products and synthetic drugs. This methodology highlights the importance of such reactions in synthesizing bioactive compounds with high enantiomeric purity, showcasing the chemical versatility of tetrahydroquinoline derivatives (Mons et al., 2014).
Antimicrobial and Antitubercular Activities
Some studies focus on the antimicrobial and antitubercular activities of new pyrimidine-azitidinone analogues, including tetrahydroquinoline derivatives. These compounds have shown promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial and antitubercular therapies (Chandrashekaraiah et al., 2014).
Antioxidant and Pharmacological Screening
The synthesis and screening of fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole for biological and pharmacological activities demonstrate the broad spectrum of potential applications of tetrahydroquinoline derivatives and related structures. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring their significance in medicinal chemistry and drug development (Patel et al., 2009).
properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-6-8-17(12(2)10-14)27(25,26)22-15-5-7-16-13(11-15)4-9-19(24)21-16/h5-8,10-11,22H,3-4,9H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUTDMMQKCVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.